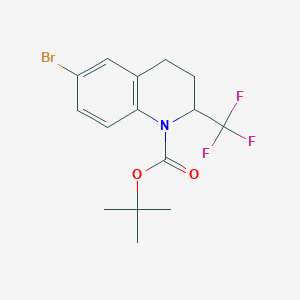
tert-Butyl 6-bromo-2-(trifluoromethyl)-3,4-dihydroquinoline-1(2H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 6-bromo-2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a tert-butyl group, a bromine atom, and a trifluoromethyl group attached to a tetrahydroquinoline core. The carboxylate group further adds to its chemical diversity, making it a compound of interest in various fields of research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-bromo-2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like tert-butyl 6-bromo-2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
Tert-butyl 6-bromo-2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives with different substituents.
科学的研究の応用
Tert-butyl 6-bromo-2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of tert-butyl 6-bromo-2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins or enzymes. The overall mechanism may involve modulation of enzyme activity or receptor binding, leading to various biological effects.
類似化合物との比較
Similar Compounds
Tert-butyl 6-bromo-2-(trifluoromethyl)pyridin-3-ylcarbamate: Similar in structure but with a pyridine ring instead of a quinoline ring.
Tert-butyl 6-bromo-2-(trifluoromethyl)indole-3-carboxylate: Contains an indole ring, offering different biological activities.
Uniqueness
Tert-butyl 6-bromo-2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate is unique due to its tetrahydroquinoline core, which provides a distinct set of chemical and biological properties compared to other similar compounds
特性
分子式 |
C15H17BrF3NO2 |
|---|---|
分子量 |
380.20 g/mol |
IUPAC名 |
tert-butyl 6-bromo-2-(trifluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C15H17BrF3NO2/c1-14(2,3)22-13(21)20-11-6-5-10(16)8-9(11)4-7-12(20)15(17,18)19/h5-6,8,12H,4,7H2,1-3H3 |
InChIキー |
SKNPFTPMKGRAEA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1C(CCC2=C1C=CC(=C2)Br)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


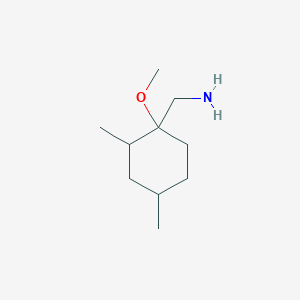
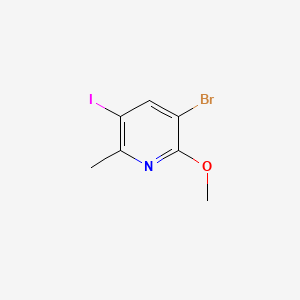


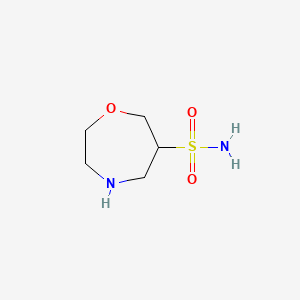
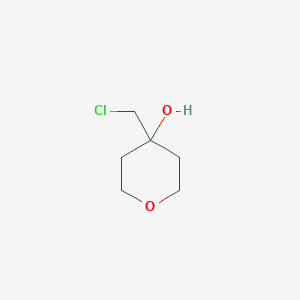
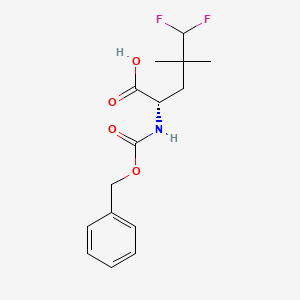
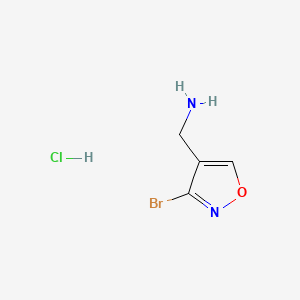
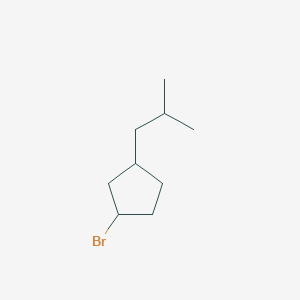
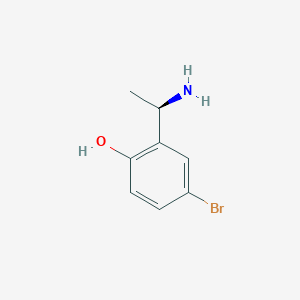
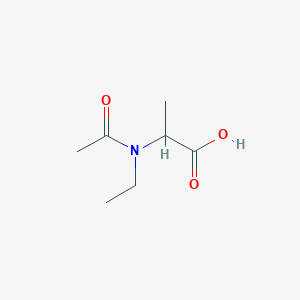
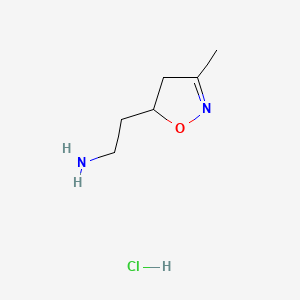
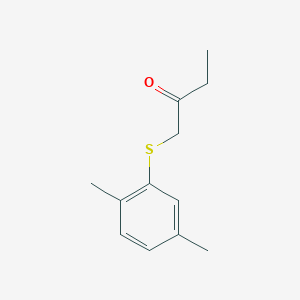
![3-[Benzyl(nitroso)amino]propan-1-ol](/img/structure/B15302696.png)
